4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene
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Overview
Description
4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene: is an organic compound characterized by the presence of a bromomethyl group and two tert-butyldimethylsilyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene typically involves the protection of hydroxyl groups on a benzene ring using tert-butyldimethylsilyl chloride, followed by bromination of the methyl group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Amines, thiols, or other substituted derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyldimethylsilyl groups serve as protecting groups for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional group compatibility.
Industry:
Material Science: Utilized in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the tert-butyldimethylsilyl groups provide steric protection and stability to the molecule .
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: Involves the attack of nucleophiles on the bromomethyl group, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction Pathways: Involves the transformation of the bromomethyl group to various oxidation states.
Comparison with Similar Compounds
4-Bromomethyl-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of tert-butyldimethylsilyl groups.
4-Bromomethyl-1,2-bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Uniqueness:
Properties
IUPAC Name |
[4-(bromomethyl)-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35BrO2Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUYOXSZCAQROV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CBr)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35BrO2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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